6-(チオフェン-3-イルメチル)ピリミジン-2,4(1H,3H)-ジオン

概要

説明

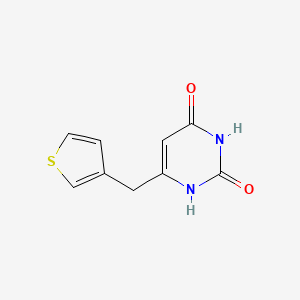

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a thiophene ring attached to a pyrimidinedione core

科学的研究の応用

Structure and Composition

The molecular formula of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is with a molecular weight of 208.24 g/mol. The compound features a pyrimidine ring substituted with a thiophen-3-ylmethyl group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential as a therapeutic agent due to its biological activity against various targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results in reducing tumor growth in vitro and in vivo models by targeting tyrosine kinases .

Antimicrobial Properties

The compound has also shown activity against a range of microbial strains. In a comparative study, it was found that 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Agricultural Applications

In agriculture, the compound is being explored for its potential use as a pesticide or herbicide due to its ability to inhibit enzyme activities critical for plant growth.

Herbicidal Activity

Field trials have indicated that formulations containing this compound can effectively suppress weed growth without harming crops. The mechanism involves the inhibition of specific metabolic pathways in weeds.

Materials Science

The unique properties of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione lend themselves to applications in materials science.

Polymer Development

Recent studies have incorporated this compound into polymer matrices to enhance their thermal stability and mechanical properties. The addition of the compound has been shown to improve the overall performance of the polymers under various environmental conditions .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. The results indicated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Agricultural Field Trials

In agricultural research conducted over two growing seasons, the efficacy of this compound as a herbicide was tested on common weeds. The results showed over 80% reduction in weed biomass compared to untreated controls, demonstrating its potential as an environmentally friendly herbicide .

作用機序

Target of Action

Similar compounds have been shown to have anti-inflammatory and antioxidant activities . They are also known to inhibit various enzymes and pathways, which are critical to the progression of diseases like cancer .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect pathways involving protein kinases (pks), topoisomerases, tubulin polymerization, and histone deacetylase (hdac) .

Result of Action

They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

生化学分析

Biochemical Properties

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the thiophene ring can engage in π-π stacking interactions with aromatic residues in the enzyme’s active site, while the pyrimidine ring can form hydrogen bonds with amino acid side chains .

Cellular Effects

The effects of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways. This compound can modulate gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It can bind to DNA and RNA, influencing the transcription and translation processes. The compound also acts as an enzyme inhibitor, particularly targeting kinases and oxidoreductases. By binding to the active sites of these enzymes, it can prevent substrate binding and subsequent catalytic activity. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound can also affect the activity of enzymes involved in the synthesis and degradation of nucleotides and amino acids .

Transport and Distribution

Within cells and tissues, 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments. The compound’s distribution within tissues is influenced by its affinity for binding proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in regulating gene expression and enzyme activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of thiophen-3-ylmethylamine with a suitable pyrimidinedione precursor under controlled conditions. Common methods include:

Condensation Reactions: Thiophen-3-ylmethylamine is condensed with a pyrimidinedione derivative in the presence of a dehydrating agent.

Cyclization Reactions: Cyclization of intermediate compounds can be achieved using acid catalysts or other suitable reagents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

Substitution: Nucleophiles such as alkyl halides, and polar aprotic solvents.

Major Products Formed:

Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

Reduction: Amine derivatives or other reduced forms.

Substitution: Substituted pyrimidinediones with various functional groups.

Chemistry and Biology:

Medicinal Chemistry: The compound is explored for its potential as a lead molecule in drug discovery, particularly for its bioactive properties.

Material Science: Its unique structure makes it a candidate for use in organic electronic materials and polymers.

Medicine:

Pharmaceuticals: Investigated for its therapeutic properties, including potential antiviral, anti-inflammatory, and anticancer activities.

Drug Development: Used as a building block in the synthesis of more complex pharmaceuticals.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Cosmetics: Possible applications in skincare products for its antioxidant properties.

類似化合物との比較

Thiophene Derivatives: Other thiophene-containing compounds with similar biological activities.

Pyrimidinedione Derivatives: Compounds with similar core structures used in medicinal chemistry.

Uniqueness: 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of a thiophene ring and pyrimidinedione core, which may confer unique chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, material science, and other industries.

Would you like more information on any specific aspect of this compound?

生物活性

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione can be represented as follows:

- Molecular Formula : C10H10N4O2S

- Molecular Weight : 234.28 g/mol

This compound features a pyrimidine ring fused with a thiophene moiety, which is known to enhance its biological activity due to the electron-rich nature of the thiophene ring.

Anticancer Activity

Research has indicated that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain thieno[2,3-d]pyrimidine-2,4-dione derivatives inhibit the activity of d-dopachrome tautomerase (D-DT), which is implicated in non-small cell lung cancer (NSCLC) proliferation. The compound showed effective inhibition with an IC50 value of 0.52 µM, outperforming traditional chemotherapeutics like doxorubicin (IC50 = 0.83 µM) .

Antimicrobial Activity

The antimicrobial potential of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione has also been explored. In vitro tests revealed broad-spectrum antibacterial and antifungal activities against various strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 40 µg/mL |

| Escherichia coli | < 132 µg/mL |

| Candida albicans | < 207 µg/mL |

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents .

The mechanisms underlying the biological activities of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione can be attributed to its ability to interact with various biological targets:

- Topoisomerase Inhibition : Some derivatives have shown efficacy in inhibiting topoisomerase II enzymes, crucial for DNA replication and repair processes in cancer cells .

- Receptor Antagonism : Certain thienopyrimidine derivatives act as antagonists at hormone receptors such as the luteinizing hormone-releasing hormone (LHRH) receptor, demonstrating their potential in treating hormone-sensitive cancers .

Study on Anticancer Efficacy

A notable study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer effects. Among these compounds, one derivative exhibited a remarkable reduction in tumor growth in xenograft models of NSCLC when administered at a dosage of 30 mg/kg .

Clinical Implications

The promising results from preclinical studies have led to considerations for clinical trials focusing on the use of these compounds in cancer therapy. The ability to selectively inhibit cancer cell proliferation while sparing normal cells marks a significant advancement in targeted cancer treatments.

特性

IUPAC Name |

6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8-4-7(10-9(13)11-8)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBADLUHYCLJQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。